2-[(3,4-Dichlorobenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
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Overview
Description
This compound features a quinoline core, substituted with a phenyl group and a nitrile group, along with a sulfanyl linkage to a dichlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a quinoline derivative is reacted with a dichlorobenzyl sulfide under controlled conditions. The reaction may involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The dichlorobenzyl group can participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde
- 2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole
Uniqueness
Compared to similar compounds, 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile stands out due to its unique combination of a quinoline core with a phenyl and nitrile substitution, along with the dichlorobenzyl sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H18Cl2N2S |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H18Cl2N2S/c24-19-11-10-15(12-20(19)25)14-28-23-18(13-26)22(16-6-2-1-3-7-16)17-8-4-5-9-21(17)27-23/h1-3,6-7,10-12H,4-5,8-9,14H2 |
InChI Key |
SVBDALWOTJEFJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC(=C(C=C3)Cl)Cl)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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